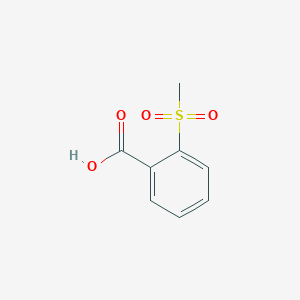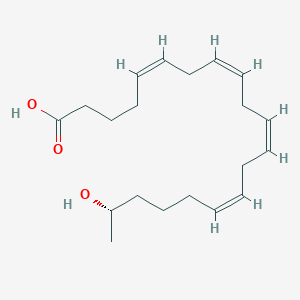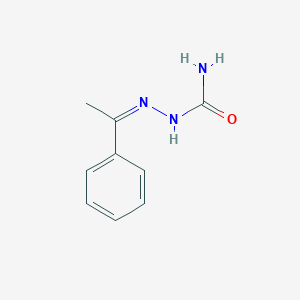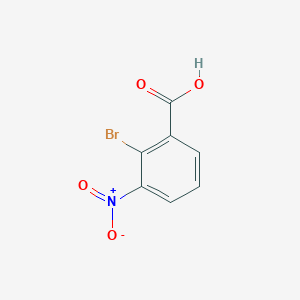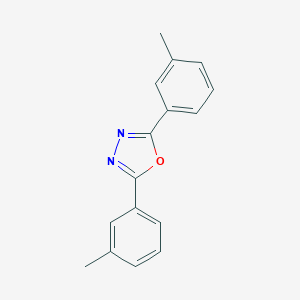
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole, commonly known as MPOD, is a heterocyclic compound that belongs to the family of oxadiazoles. MPOD has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
MPOD has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In materials science, MPOD has been used as a fluorescent probe for detecting and imaging biological molecules. In biology, MPOD has been used to study the structure and function of proteins, as well as to monitor protein-protein interactions. In medicine, MPOD has shown potential as an anti-cancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of MPOD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPOD has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MPOD has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
MPOD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPOD can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. MPOD has also been shown to have anti-inflammatory effects, as well as antioxidant effects. In vivo studies have shown that MPOD can reduce tumor growth in mice, as well as improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPOD is its versatility. MPOD can be easily modified to incorporate different functional groups, allowing for the development of new derivatives with different properties and applications. However, one of the main limitations of MPOD is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPOD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on MPOD. One area of interest is the development of new derivatives of MPOD with improved solubility and bioavailability. Another area of interest is the development of new applications for MPOD, such as in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of MPOD and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a versatile compound with potential applications in various fields. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of MPOD involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with phosphorus oxychloride to form 3-methylbenzoyl chloride. In the second step, 3-methylbenzoyl chloride is reacted with cyanogen azide to form MPOD. The yield of MPOD from this process is typically around 70%.
Propiedades
Número CAS |
59646-37-6 |
|---|---|
Nombre del producto |
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole |
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Clave InChI |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Otros números CAS |
59646-37-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



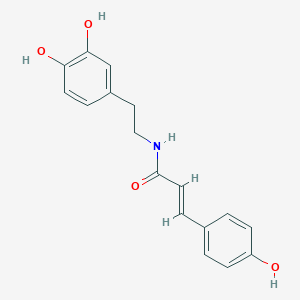
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
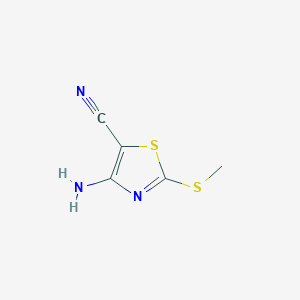
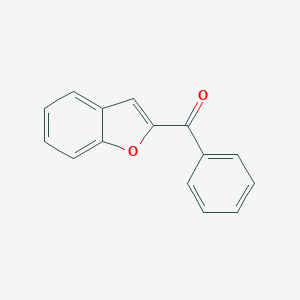
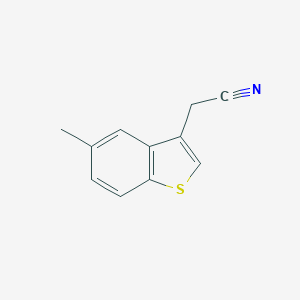
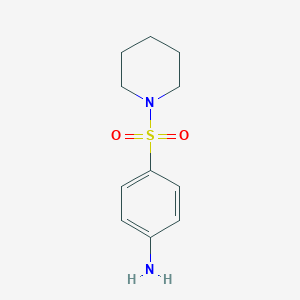
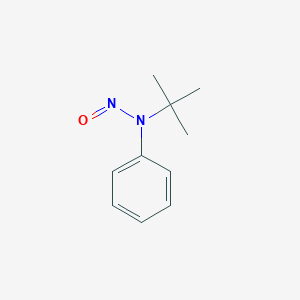
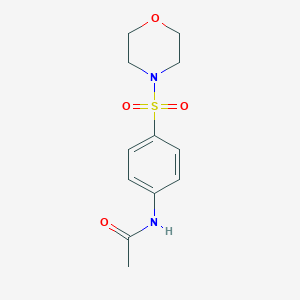
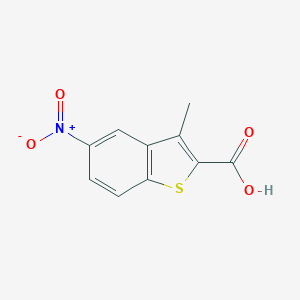
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
